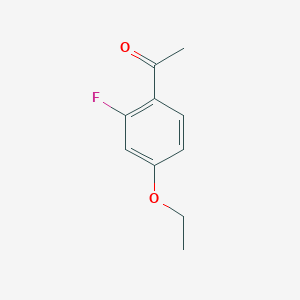

1-(4-Ethoxy-2-fluorophenyl)ethanone

Description

Contextualization within the Field of Substituted Aromatic Ketones

Substituted aromatic ketones are a cornerstone of organic synthesis, serving as crucial intermediates and building blocks for a wide array of more complex molecules, including pharmaceuticals and materials. waseda.jpazom.comscripps.edu These compounds are characterized by a carbonyl group (C=O) attached to a phenyl ring that bears one or more substituents. The nature and position of these substituents profoundly influence the ketone's reactivity and physical properties.

Aromatic ketones are frequently employed in cross-coupling reactions, which are powerful methods for forming new chemical bonds. azom.com However, the carbon-carbon bond between the aromatic ring and the carbonyl group can be very strong and difficult to break, which has traditionally limited their utility in certain reactions. waseda.jpazom.com Modern synthetic strategies are continuously being developed to overcome these challenges. For instance, researchers have devised methods to transform aromatic ketones into aromatic esters in a one-pot process, making them more amenable to reactions with various nucleophiles. waseda.jpazom.com

The presence of ortho-substituents, as seen in 1-(4-Ethoxy-2-fluorophenyl)ethanone with its fluorine atom at the ortho position, can introduce steric hindrance that twists the ketone out of the plane of the aromatic ring. acs.org This change in conformation can, in turn, alter the ketone's reactivity, sometimes facilitating reactions that are difficult with less substituted analogs. acs.org This makes ortho-substituted ketones like the title compound particularly interesting for developing novel synthetic methodologies. acs.org

Significance of Fluorine and Ethoxy Substituents in Aromatic Systems

The properties of this compound are largely defined by its two key substituents on the aromatic ring: the fluorine atom and the ethoxy group.

Fluorine Substituent: The incorporation of fluorine into aromatic compounds has a transformative effect on their properties. numberanalytics.comnumberanalytics.com As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring, which can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com This electronic effect can also enhance the metabolic stability of a molecule, a highly desirable trait in drug design, by making it more resistant to oxidative degradation. numberanalytics.com Furthermore, fluorine can increase a compound's lipophilicity, which can improve its ability to cross biological membranes. numberanalytics.com These unique properties have made fluorinated aromatics invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and OLEDs. numberanalytics.com

Ethoxy Substituent: The ethoxy group (–OCH₂CH₃) is an ether functional group that also modifies the characteristics of the aromatic system. fiveable.me It can influence physical properties such as solubility and boiling point. fiveable.me In the context of medicinal chemistry, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, enabling specific interactions with biological targets like proteins. For example, research has shown that an ethoxy group can be critical for achieving selectivity of a drug candidate for its intended target by allowing it to fit into flexible regions of a protein's binding pocket. acs.org The ethoxy group can also serve as a protecting group during multi-step syntheses, temporarily masking a more reactive hydroxyl group. nih.gov

Current Research Landscape and Emerging Directions for this Chemical Compound and its Analogs

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research landscape for its analogs provides a clear indication of its potential applications and future directions. Aromatic ketones with similar substitution patterns are actively being explored as key intermediates in the synthesis of biologically active compounds and novel materials.

Synthetic Utility and Method Development: A significant area of research involves the development of new synthetic methods that utilize substituted aromatic ketones. Recent breakthroughs include one-pot transformations of aromatic ketones into more versatile functional groups and the use of C-H activation to modify these molecules more efficiently and with less waste. azom.comscripps.edu These advancements streamline the synthesis of complex molecules, making the process faster, cheaper, and more environmentally friendly. scripps.edu

Applications in Medicinal Chemistry: Analogs of this compound are of great interest in drug discovery. For instance, compounds with a related structural framework have been investigated as inhibitors of lysyl-tRNA synthetase, an essential enzyme in bacteria, with the goal of developing new treatments for tuberculosis. acs.org In this context, the ethoxy group was found to be crucial for achieving selectivity for the bacterial enzyme over its human counterpart. acs.org The strategic placement of fluorine is also a common tactic in medicinal chemistry to enhance drug-like properties. numberanalytics.com

Emerging Directions: The future for compounds like this compound lies in its application as a versatile building block. The combination of its functional groups makes it an attractive starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery. Furthermore, as the fields of materials science and agrochemistry continue to seek novel molecules with tailored properties, the demand for specialized building blocks like fluorinated and ethoxy-substituted ketones is expected to grow. numberanalytics.com Research will likely focus on incorporating this and similar ketones into larger, more complex structures with specific biological or material functions.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-ethoxy-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLWMMAZASRSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Ethoxy 2 Fluorophenyl Ethanone and Analogous Structures

Conventional Synthetic Routes for Substituted Ethanones

Traditional methods for synthesizing substituted ethanones, such as 1-(4-Ethoxy-2-fluorophenyl)ethanone, have long relied on well-established reactions that form the bedrock of organic chemistry.

Friedel-Crafts Acylation as a Primary Synthetic Strategy

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for introducing an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comchemguide.co.uk This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the electrophile. masterorganicchemistry.comchemguide.co.uk The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.org

For the synthesis of compounds analogous to this compound, the choice of starting materials is crucial. For instance, the acylation of a substituted benzene (B151609) ring with an appropriate acyl halide in the presence of a Lewis acid can yield the desired ketone. libretexts.org The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and minimize side reactions. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Benzene | Ethanoyl chloride | AlCl₃ | Phenylethanone | libretexts.org |

| Methylbenzene | Ethanoyl chloride | AlCl₃ | 4-Methylphenylethanone | libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Ethanone (B97240) Synthesis

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comnih.govlibretexts.org In contrast to electrophilic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group, often a halide. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro or fluoro group, ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack. wikipedia.org

In the context of fluorinated ethanones, SNAr can be a key step. For example, a precursor molecule with multiple fluorine atoms can undergo selective substitution with a nucleophile. The high electronegativity of fluorine makes the aromatic ring susceptible to nucleophilic attack. nih.gov This strategy has been successfully employed in the synthesis of various functionalized phenothiazine (B1677639) derivatives from polyfluoroarenes. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a stable Meisenheimer complex intermediate. libretexts.org

A specific example involves the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone from 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) by reaction with potassium fluoride (B91410) in the presence of a phase transfer catalyst. google.com This highlights the utility of SNAr in modifying the halogen substitution pattern on the aromatic ring.

Strategic Alkylation for Ethoxy Moiety Incorporation

The introduction of an ethoxy group onto the aromatic ring is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic substitution reaction, where a precursor containing a hydroxyl group is alkylated.

A common strategy involves the synthesis of a hydroxylated intermediate, such as 1-(4-hydroxy-2-fluorophenyl)ethanone. This intermediate can then be treated with an ethylating agent, like ethyl iodide or diethyl sulfate (B86663), in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the ethylating agent to form the desired ethoxy ether. This Williamson ether synthesis is a widely used and effective method for preparing aryl ethers.

Advanced and Sustainable Synthetic Approaches for Aromatic Ketones

Biocatalytic Transformations of Aromatic Ethanone Precursors

Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally friendly alternatives to traditional chemical methods. nih.govnih.govd-nb.info Enzymes, such as oxidoreductases and transferases, can catalyze a wide range of chemical transformations with high chemo-, regio-, and stereoselectivity. nih.gov

In the context of aromatic ketones, biocatalytic methods can be employed for the synthesis of precursors or for the direct modification of the ketone structure. For instance, microorganisms can be engineered to produce aromatic compounds from renewable feedstocks like glucose. nih.gov Furthermore, ene reductases have been shown to be effective in the biocatalytic reduction of activated alkenes, which can be precursors to valuable flavor compounds. researchgate.net While direct biocatalytic synthesis of this compound is not yet widely reported, the principles of biocatalysis offer promising avenues for future research and development in this area.

Microwave-Assisted Synthesis of Aromatic Ketones and Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. documentsdelivered.comsapub.orgnih.govacs.orgresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and improve product selectivity. sapub.org

This technology has been successfully applied to a variety of reactions for the synthesis of aromatic ketones. For example, microwave irradiation has been used to promote the metal-free alkylation of aldehydes to form ketones. acs.org It has also been employed in the rapid and efficient synthesis of aryl methyl ketones using Meldrum's acid. researchgate.net Furthermore, microwave-assisted methods have been developed for the reduction of aldehydes and ketones to their corresponding alcohols in high yields and with reduced reaction times. sapub.org The application of microwave technology to the synthetic steps involved in the production of this compound could offer a more efficient and sustainable manufacturing process.

| Reaction Type | Reactants | Conditions | Product | Reference |

| Reduction | Aldehydes/Ketones, Sodium Borohydride (B1222165)/Silica Gel | Microwave (900W, 10 min) | Alcohols | sapub.org |

| Alkylation | Aldehydes, Cycloalkanes | Microwave, Metal-free | Ketones | acs.org |

| Ketal Formation | Ketone, Diol | Microwave, Solvent-free | Cyclic Ketals | nih.gov |

Sonochemical Enhancement in Aromatic Ketone Condensation Reactions

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving yields. numberanalytics.com This technique utilizes high-frequency sound waves (20 kHz–10 MHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. numberanalytics.comwikipedia.org This collapse generates localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (over 1000 atmospheres), leading to the formation of highly reactive species and significantly enhancing mass transfer. numberanalytics.comwikipedia.org

In the context of condensation reactions for synthesizing aromatic ketones, such as the Claisen-Schmidt or aldol (B89426) condensations, sonochemical methods offer substantial advantages over conventional thermal approaches. mdpi.comconicet.gov.ar Traditional methods often suffer from long reaction times and may require expensive catalysts. mdpi.comconicet.gov.ar Ultrasound irradiation can dramatically shorten reaction times, often from hours to minutes, and increase product yields. mdpi.comhielscher.com For instance, the synthesis of chalcones, a class of aromatic ketones, via Claisen-Schmidt condensation is significantly faster under ultrasonic conditions compared to conventional stirring. mdpi.com One study demonstrated that an ultrasound-assisted reaction was 225 times faster than the conventional method (15 minutes versus 4 hours). mdpi.com

Moreover, sonochemistry aligns with the principles of green chemistry by improving energy efficiency and often allowing for the use of milder reaction conditions. nih.gov It has been successfully applied to various reactions, including Knoevenagel condensations and Mannich reactions, which are crucial for constructing carbon-carbon bonds in the synthesis of complex molecules. hielscher.comresearchgate.net The enhanced mixing and activation provided by ultrasound can lead to higher selectivity and cleaner reactions, sometimes eliminating the need for catalysts altogether. researchgate.net

Below is a table summarizing the impact of sonochemical methods on condensation reactions for ketone synthesis based on literature findings.

| Aldehyde/Ketone Reactant | Active Methylene (B1212753) Compound/Second Reactant | Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

| Aromatic Aldehydes | Malononitriles | Knoevenagel Condensation | Ultrasound, Water, Room Temp. | Short | Good to Excellent | researchgate.net |

| Benzaldehyde (B42025) | Acetophenone (B1666503) | Claisen-Schmidt Condensation | Ultrasound, EtOH, NaOH | 15 min | Quantitative | mdpi.com |

| Various Aldehydes/Ketones | Various Amines | Mannich Reaction | Ultrasound, Sulfamic Acid | 1.5 h | High | hielscher.com |

| Cyanoacetohydrazide | Aromatic Aldehydes/Ketone | Knoevenagel Condensation | Ultrasound, EtOH | Shorter than conventional | Higher than conventional | nih.gov |

Visible-Light-Induced C-H Oxidation for Aromatic Ketone Formation

Visible-light photocatalysis has revolutionized organic synthesis by offering a mild and sustainable approach to drive chemical transformations. researchgate.net This methodology harnesses the energy of visible light to generate reactive intermediates from a photocatalyst, enabling challenging reactions like the direct C-H oxygenation of alkylarenes to form aromatic ketones. researchgate.netlidsen.com This approach is particularly attractive as it often utilizes air or molecular oxygen as the terminal oxidant, with water being the only byproduct, thus adhering to green chemistry principles. researchgate.net

Traditional methods for C-H oxygenation frequently rely on stoichiometric amounts of harsh oxidants or expensive and toxic transition-metal catalysts under severe conditions. researchgate.netlidsen.com In contrast, visible-light-induced methods can proceed at room temperature. researchgate.netlidsen.com Organic dyes, such as Eosin Y, are commonly employed as metal-free photocatalysts. researchgate.netlidsen.com The general mechanism involves the photoexcitation of the catalyst, which then engages in an electron transfer process with the substrate and molecular oxygen. This generates a superoxide (B77818) radical anion and a radical cation of the alkane. lidsen.com Subsequent reaction steps lead to the formation of the desired ketone. lidsen.com

This strategy exhibits high functional group tolerance, allowing for the synthesis of a diverse range of aromatic ketones in moderate to excellent yields. researchgate.netlidsen.com The reaction conditions are generally mild, avoiding the need for excess metal-based reagents, which is beneficial for applications in the pharmaceutical industry. lidsen.com Control experiments have demonstrated that the reaction is dependent on the presence of light, a photocatalyst, and an oxidant (like air). lidsen.com The scope of this method has been extended to the synthesis of α-functionalized ketones from alkenes, further highlighting its versatility. rsc.org

The following table presents examples of visible-light-induced synthesis of aromatic ketones.

| Substrate | Photocatalyst | Oxidant | Solvent | Yield (%) | Reference |

| Diphenylmethane | Eosin Y (10 mol%) | Air | CH3CN | 80 | lidsen.com |

| Various Aryl Alkanes | Eosin Y | Air | CH3CN | Moderate to Excellent | lidsen.com |

| Styrenes | Not specified | DMSO (oxidant) | Not specified | Good | nih.gov |

| Allylic Systems | Organic Dye | Aerobic (O2) | Not specified | Not specified | researchgate.net |

Aqueous and Solvent-Free Reaction Systems in Aromatic Ketone Synthesis

The development of synthetic methodologies that minimize or eliminate the use of hazardous organic solvents is a cornerstone of green chemistry. innoget.com Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many chemical transformations. Similarly, solvent-free (neat) reaction conditions offer benefits such as reduced waste, lower costs, and often easier product isolation. nih.govorganic-chemistry.org

The synthesis of aromatic ketones has been successfully adapted to these environmentally benign conditions. For instance, Friedel-Crafts acylation, a classic method for preparing aromatic ketones, can be effectively catalyzed by stable and non-hygroscopic solid acids like aluminum dodecatungstophosphate under solvent-free conditions. organic-chemistry.org This approach allows for the reaction of aromatics with carboxylic acids or their derivatives at mild temperatures, leading to high yields of the desired ketones. organic-chemistry.org

Aqueous systems have also been employed for cross-coupling reactions that form ketones. The palladium-catalyzed coupling of aryl boronic acids with acyl chlorides or anhydrides can be performed smoothly in water, sometimes with the aid of additives like polyethylene (B3416737) glycol (PEG) to facilitate the reaction, to produce ketones in high yields. organic-chemistry.org A patent describes a method for preparing aromatic ketones via a silver-catalyzed decarboxylation reaction in water, highlighting the potential for using less expensive catalysts in aqueous media. google.com

Mechanochemistry, which involves conducting reactions by grinding solids together in the absence of a solvent, represents another powerful solvent-free technique. nih.gov The acyl Suzuki-Miyaura cross-coupling, for example, can be carried out mechanochemically to afford ketones from acyl chlorides and boronic acids with high chemoselectivity and short reaction times. organic-chemistry.org These solvent-free and aqueous methods not only reduce the environmental impact but can also offer unique reactivity and selectivity compared to traditional solvent-based systems. nih.govnih.gov

The table below provides examples of ketone synthesis in aqueous or solvent-free media.

| Reaction Type | Reactants | Catalyst/Conditions | Medium | Yield | Reference |

| Friedel-Crafts Acylation | Aromatics + Acylating Agents | Aluminum dodecatungstophosphate | Solvent-free | High | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl Boronic Acids + Acyl Chlorides | Pd(OAc)2 | Water | High | organic-chemistry.org |

| Acyl Suzuki-Miyaura Coupling | Acyl Chlorides + Boronic Acids | Mechanochemical | Solvent-free (solid state) | High | organic-chemistry.org |

| Decarboxylation Coupling | Potassium Arylformylformate + Potassium Arylfluoroborate | Silver Catalyst | Water | High | google.com |

| Ketalization | Glycerol + Acetone (B3395972) | Ion Exchange Resin | Solvent-free | Up to 67% conversion | nih.gov |

Retrosynthetic Analysis and Synthetic Pathway Design for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections, which correspond to the reverse of known chemical reactions.

Target Molecule: this compound

Retrosynthetic Analysis:

The primary functional group in the target molecule is a ketone. A common and reliable method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation . This disconnection simplifies the target molecule into a substituted aromatic ring and an acetylating agent.

Disconnection 1 (C-C bond of the ketone): The bond between the carbonyl carbon and the aromatic ring is disconnected. This suggests a Friedel-Crafts acylation reaction. The precursors would be 3-fluoro-4-ethoxybenzene (or a related precursor) and an acetylating agent like acetyl chloride or acetic anhydride .

(Hypothetical Image)

Now, we must consider the synthesis of the key intermediate, 3-fluoro-4-ethoxybenzene .

Disconnection 2 (C-O ether bond): The ether linkage can be formed via a Williamson ether synthesis . This involves disconnecting the ethyl group, leading to 3-fluoro-4-hydroxyphenol (or a related phenol) and an ethylating agent such as ethyl bromide or ethyl iodide . However, selective alkylation might be challenging. A more direct precursor for the Friedel-Crafts reaction would be 1-ethoxy-3-fluorobenzene .

Let's refine the analysis starting from a more readily available precursor. A common starting material is 4-fluorophenol .

Alternative Pathway Analysis:

Start with 4-fluorophenyl acetate . A Fries rearrangement can be used to introduce the acetyl group ortho to the hydroxyl group. This reaction is often performed with a Lewis acid like aluminum chloride and can be conducted without a solvent. chemicalbook.com This would yield 1-(5-fluoro-2-hydroxyphenyl)ethanone .

The final step would be the Williamson ether synthesis on the resulting phenol (B47542). The hydroxyl group of 1-(5-fluoro-2-hydroxyphenyl)ethanone can be deprotonated with a base (e.g., K2CO3) and then reacted with an ethylating agent (e.g., ethyl iodide) to form the target molecule, this compound. Correction: The starting material should lead to a 2-fluoro product. Let's re-evaluate.

A more plausible pathway would involve introducing the substituents in a different order.

Proposed Synthetic Pathway:

Nitration of 3-Fluorophenol (B1196323): Start with commercially available 3-fluorophenol. Nitration would likely yield a mixture of isomers, with the major product being 3-fluoro-4-nitrophenol (B151681) due to the directing effects of the hydroxyl and fluoro groups.

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-fluoro-4-nitrophenol is alkylated using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base (e.g., K2CO3) to yield 1-ethoxy-2-fluoro-4-nitrobenzene .

Reduction of the Nitro Group: The nitro group is reduced to an amino group. This can be achieved using various standard reducing agents, such as SnCl2/HCl or catalytic hydrogenation (H2/Pd-C), to give 4-ethoxy-3-fluoroaniline .

Sandmeyer Reaction: The amino group can be converted into an acetyl group. This is a multi-step process. First, the aniline (B41778) is diazotized with nitrous acid (NaNO2/HCl) to form a diazonium salt. Then, a palladium-catalyzed carbonylation or a related reaction could potentially introduce the acetyl group, although this is a more complex transformation.

A More Direct Forward Synthesis (likely more efficient):

Friedel-Crafts Acylation of 3-Fluorophenol: Acylation of 3-fluorophenol with acetyl chloride and a Lewis acid catalyst (e.g., AlCl3). The primary product expected is 1-(2-fluoro-4-hydroxyphenyl)ethanone due to the ortho,para-directing nature of the hydroxyl group.

Williamson Ether Synthesis: The resulting phenolic ketone, 1-(2-fluoro-4-hydroxyphenyl)ethanone, is then subjected to etherification. Reaction with an ethylating agent like ethyl iodide or diethyl sulfate and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) will yield the final product, This compound . This pathway appears to be the most straightforward and high-yielding approach based on standard organic reactions.

This retrosynthetic analysis and proposed pathway provide a logical and feasible route to synthesize this compound from simple, readily available precursors.

Spectroscopic Characterization Methodologies for 1 4 Ethoxy 2 Fluorophenyl Ethanone Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 1-(4-Ethoxy-2-fluorophenyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, ethoxy, and acetyl protons.

Aromatic Region: The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton ortho to the fluorine and acetyl group (H-3) is expected to be a doublet of doublets. The proton meta to the fluorine (H-5) will also be a doublet of doublets, while the proton ortho to the ethoxy group (H-6) will appear as a doublet. The electron-donating ethoxy group will shield nearby protons, shifting them upfield, whereas the electron-withdrawing acetyl and fluoro groups will deshield them, causing downfield shifts. chemicalforums.com

Ethoxy Group: This group will present a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂-) resulting from coupling to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃) from coupling to the methylene protons.

Acetyl Group: The methyl protons of the acetyl group (CH₃C=O) are not coupled to any other protons and will therefore appear as a sharp singlet. This signal is typically found in the range of 2.5-2.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl CH₃ | ~2.6 | Singlet (s) |

| Ethoxy CH₃ | ~1.4 | Triplet (t) |

| Ethoxy OCH₂ | ~4.1 | Quartet (q) |

| Aromatic H-3 | ~7.0-7.2 | Doublet of Doublets (dd) |

| Aromatic H-5 | ~6.7-6.9 | Doublet of Doublets (dd) |

| Aromatic H-6 | ~7.8-8.0 | Doublet (d) |

Table 2: Experimental ¹H NMR Data for Analogous Compounds (in CDCl₃)

| Compound | Acetyl CH₃ (s) | Aromatic Protons (m) | Other Protons |

| 4'-Fluoroacetophenone (B120862) | 2.58 ppm rsc.org | 7.13 (t), 7.97-8.00 (q) rsc.org | - |

| 2'-Fluoroacetophenone (B1202908) | 2.62 ppm chemicalbook.com | 7.10-7.90 (m) chemicalbook.com | - |

| 4'-Ethoxyacetophenone | 2.55 ppm | 6.91 (d), 7.93 (d) | 1.42 (t, CH₃), 4.08 (q, OCH₂) |

| 4'-Ethylacetophenone | 2.56 ppm chemicalbook.com | 7.27 (d), 7.87 (d) chemicalbook.com | 1.25 (t, CH₃), 2.70 (q, CH₂) chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling constants, which are invaluable for assigning signals to specific carbon atoms.

For this compound, the spectrum will show signals for the carbonyl, aromatic, ethoxy, and acetyl carbons.

Carbonyl Carbon: The C=O group appears significantly downfield, typically in the 195-200 ppm range for acetophenones.

Aromatic Carbons: The carbon directly bonded to the fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). magritek.com Other aromatic carbons will also show smaller couplings (²JCF, ³JCF, ⁴JCF). The carbon attached to the ethoxy group (C-4) will be shifted downfield due to the oxygen's deshielding effect.

Acetyl and Ethoxy Carbons: The acetyl methyl carbon is found upfield (~26 ppm), while the ethoxy carbons appear around ~64 ppm (OCH₂) and ~15 ppm (CH₃).

Through-Space Coupling: Notably, in 2'-fluoroacetophenone systems, through-space coupling between the fluorine atom and the acetyl carbon (⁴JCF) can be observed, providing conformational information. acs.orgacs.org

Table 3: Predicted ¹³C NMR Chemical Shifts and C-F Couplings for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted Coupling Constant (JCF, Hz) |

| C=O | ~196 | Doublet (d) | ~3-5 (³JCF) |

| C-1 | ~125 | Doublet (d) | ~10-15 (²JCF) |

| C-2 | ~162 | Doublet (d) | ~250 (¹JCF) |

| C-3 | ~115 | Doublet (d) | ~20-25 (²JCF) |

| C-4 | ~165 | Singlet (s) | - |

| C-5 | ~105 | Doublet (d) | ~2-4 (⁴JCF) |

| C-6 | ~132 | Doublet (d) | ~5-8 (³JCF) |

| Acetyl CH₃ | ~29 | Doublet (d) | ~4-10 (⁴JCF, through-space) acs.org |

| Ethoxy OCH₂ | ~64 | Singlet (s) | - |

| Ethoxy CH₃ | ~14 | Singlet (s) | - |

Table 4: Experimental ¹³C NMR Data for Analogous Compounds (in CDCl₃)

| Compound | Carbonyl C=O | Aromatic Carbons | Other Carbons |

| 4'-Fluoroacetophenone | 196.4 ppm rsc.org | 115.6 (d, ¹JCF=21.8 Hz), 131.0 (d, ²JCF=9.2 Hz), 133.6 (d, ³JCF=3.0 Hz), 165.7 (d, ⁴JCF=254 Hz) rsc.org | 26.5 ppm (CH₃) |

| 2'-Fluoroacetophenone | 196.8 ppm | 116.9 (d, ²JCF=21.1 Hz), 124.5 (d, ⁴JCF=3.6 Hz), 125.1 (d, ²JCF=14.7 Hz), 131.1 (d, ⁴JCF=2.2 Hz), 134.5 (d, ³JCF=9.0 Hz), 162.0 (d, ¹JCF=251.1 Hz) | 29.6 (d, ⁴JCF=4.4 Hz) |

| 4'-Ethoxyacetophenone | 196.8 ppm | 114.1, 130.5, 130.6, 163.2 | 14.6 (CH₃), 26.3 (CH₃), 63.8 (OCH₂) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org The chemical shift range is very wide, providing excellent signal dispersion. wikipedia.org

For this compound, the fluorine atom is attached to an aromatic ring. The chemical shift will be influenced by the electronic effects of the other substituents. The electron-donating ethoxy group at the para position and the electron-withdrawing acetyl group at the ortho position will both affect the electron density around the fluorine atom. The signal in the ¹⁹F spectrum will appear as a multiplet due to couplings to the neighboring aromatic protons (H-3 and H-5). The typical chemical shift range for aryl fluorides (Ar-F) is between -100 and -140 ppm relative to CFCl₃. ucsb.edu

Table 5: Typical ¹⁹F NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (δ, ppm vs CFCl₃) |

| Aryl-F ucsb.edu | -80 to -170 |

| C₆H₅F | -113.5 ucsb.edu |

| C₆F₆ | -164.9 ucsb.edu |

Advanced Two-Dimensional NMR Techniques

For complex molecules where 1D NMR spectra may have overlapping signals, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. numberanalytics.comwikipedia.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to confirm the connectivity between the methylene and methyl protons of the ethoxy group and to trace the coupling network among the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹JCH). youtube.comcolumbia.edu It provides an unambiguous assignment of each carbon atom that has a proton attached, for example, linking the specific aromatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). youtube.comcolumbia.edu It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For this compound, HMBC would show correlations from the acetyl protons to the carbonyl carbon and the C-1 aromatic carbon. It would also show correlations from the ethoxy protons to C-4, confirming the position of the ether linkage.

Vibrational Spectroscopy: Infrared and Raman

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly useful for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl and ethoxy groups appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The aryl-alkyl ether linkage (Ar-O-CH₂) gives rise to strong, characteristic C-O stretching bands, typically two bands in the 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) regions.

C-F Stretch: The carbon-fluorine bond stretch results in a strong absorption in the fingerprint region, generally between 1200 and 1300 cm⁻¹.

Table 6: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1685 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aliphatic C-H | Stretch | <3000 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Aryl-Alkyl Ether C-O | Asymmetric Stretch | ~1250 | Strong |

| Aryl-Alkyl Ether C-O | Symmetric Stretch | ~1050 | Strong |

| C-F | Stretch | 1200-1300 | Strong |

Table 7: Experimental FT-IR Data for Analogous Compounds

| Compound | C=O Stretch (cm⁻¹) | Key Bands (cm⁻¹) |

| 4'-Hydroxyacetophenone chemicalbook.com | ~1680 | ~3300 (O-H), ~1600 (C=C), ~1270 (C-O) |

| 4'-Methoxyacetophenone chemicalbook.com | ~1675 | ~2950 (C-H), ~1600 (C=C), ~1250 (C-O) |

| 5'-Fluoro-2'-hydroxyacetophenone nist.gov | ~1650 | ~3300 (O-H), ~1610 (C=C), ~1240 (C-F/C-O) |

| 2'-Fluoroacetophenone nih.gov | ~1690 | ~3000 (C-H), ~1610 (C=C), ~1220 (C-F) |

Raman Spectroscopy

In the analysis of this compound, specific Raman shifts would be expected, corresponding to the vibrations of its constituent parts. The carbonyl group (C=O) stretching vibration is a prominent feature, typically appearing in a distinct region of the spectrum. The aromatic ring exhibits several characteristic bands, including C-C stretching and C-H bending vibrations. Furthermore, the C-F and C-O stretching vibrations associated with the fluoro and ethoxy substituents, respectively, provide definitive evidence for their presence. Theoretical calculations using Density Functional Theory (DFT) are often employed to assign these vibrational modes accurately. researchgate.netuantwerpen.be

Table 1: Predicted Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1670-1690 |

| Aromatic Ring | C=C Stretching | 1580-1610 |

| Aromatic Ring | C-H Bending (in-plane) | 1000-1300 |

| Alkyl C-H | Stretching | 2850-3000 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |

Note: The values are estimates based on typical ranges for the specified functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), enabling the unambiguous determination of a compound's elemental formula. nih.govresearchgate.net For this compound, HRMS can differentiate its chemical formula (C₁₀H₁₁FO₂) from other potential formulas with the same nominal mass. researchgate.netpnnl.gov This high resolving power is crucial for confirming the identity of newly synthesized compounds and for detecting analytes with high confidence in complex mixtures. nih.govnih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass analyzers are commonly used to achieve the high resolution required for such analyses. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₂ |

| Theoretical Exact Mass | 182.0743 |

| Ion (M+H)⁺ | 183.0821 |

Electron Ionization Mass Spectrometry (EIMS) and Other Ionization Techniques

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that bombards a molecule with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. chemrxiv.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure, serving as a molecular fingerprint. chemrxiv.org

For this compound, the EIMS spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the ethanone (B97240) moiety to form a stable acylium ion.

Loss of the ethoxy group: Cleavage of the ether bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if sterically feasible.

Cleavage around the carbonyl group: Fragmentation leading to the formation of the 4-ethoxy-2-fluorobenzoyl cation.

The analysis of fragmentation patterns for structurally similar compounds, such as 4'-fluoroacetophenone and other substituted benzoate (B1203000) esters, provides a basis for predicting these pathways. nist.govnih.gov

Table 3: Predicted EIMS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 182 | [C₁₀H₁₁FO₂]⁺ | Molecular Ion (M⁺) |

| 167 | [C₉H₈FO₂]⁺ | Loss of methyl group (•CH₃) |

| 154 | [C₈H₇FO₂]⁺ | Loss of ethylene (C₂H₄) from ethoxy group |

| 137 | [C₈H₆FO]⁺ | Loss of ethoxy radical (•OC₂H₅) |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Studies on closely related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that these molecules predominantly adopt an s-trans conformation in the solid state. nih.govnih.gov In this arrangement, the carbonyl group and the fluorine atom are positioned on opposite sides of the C-C single bond connecting the acetyl group to the phenyl ring, which minimizes the electrostatic repulsion between the electronegative oxygen and fluorine atoms. acs.org

The benzene (B151609) ring and the carbonyl group are found to be nearly coplanar, a conformation that facilitates electronic conjugation. nih.gov For this compound, a similar planar s-trans conformation would be expected. The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds. nih.govnih.gov

Table 4: Expected Crystallographic Parameters for this compound Analog

| Parameter | Expected Feature/Value | Reference Analog |

|---|---|---|

| Crystal System | Orthorhombic | 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone nih.gov |

| Conformation | s-trans | 2'-Fluoro-substituted acetophenones nih.govacs.org |

| Dihedral Angle (Ring-C=O) | Near 0° | 2'-Fluoro-substituted acetophenones nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq The resulting spectrum provides information about the electronic structure, particularly the presence of chromophores and conjugated systems. uobabylon.edu.iqmsu.edu

The UV-Vis spectrum of this compound is expected to exhibit two main types of electronic transitions:

π → π* transitions: These are high-intensity absorptions associated with the π-electron system of the aromatic ring and the carbonyl group. Extended conjugation between the phenyl ring and the carbonyl group shifts these absorptions to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

n → π* transitions: This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. masterorganicchemistry.com This transition is characteristic of molecules containing carbonyl groups and typically appears at a longer wavelength than the main π → π* transition. masterorganicchemistry.com

The presence of the electron-donating ethoxy group (an auxochrome) on the phenyl ring is expected to cause a bathochromic shift in the π → π* absorption band compared to unsubstituted acetophenone. uobabylon.edu.iq

Table 5: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Intensity |

|---|---|---|---|

| π → π* | Phenyl + Carbonyl | ~250-280 | High |

Note: The exact λₘₐₓ is solvent-dependent.

Computational Chemistry and Theoretical Investigations of 1 4 Ethoxy 2 Fluorophenyl Ethanone

Quantum Mechanical Approaches to Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. researchgate.net It focuses on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for its accuracy. A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform calculations. icm.edu.plnanobioletters.com

Geometry optimization is a key application of DFT, where the goal is to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This process would yield precise bond lengths, bond angles, and dihedral angles for 1-(4-Ethoxy-2-fluorophenyl)ethanone.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's chemical stability and reactivity. youtube.com A smaller gap generally implies higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding and electron distribution within a molecule. uni-muenchen.de It translates the complex calculated wavefunction into familiar terms like lone pairs, bonds, and antibonds. A key aspect of NBO analysis is the study of electron delocalization, which is quantified by second-order perturbation theory to calculate the stabilization energy (E(2)) between filled (donor) and empty (acceptor) orbitals. wisc.edustackexchange.com This analysis would reveal important intramolecular interactions, such as hyperconjugation, that contribute to the stability of this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate different potential values; typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map of this compound would highlight the reactive sites, particularly around the electronegative oxygen and fluorine atoms.

Computational Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model.

Simulated Vibrational Spectra

Theoretical vibrational spectra, such as Infrared (IR) and Raman spectra, can be calculated using DFT. nih.gov By computing the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to better match experimental results. A simulated vibrational spectrum for this compound would help in the assignment of experimental spectral bands to specific molecular vibrations.

Calculated NMR Chemical Shifts

No published studies containing calculated ¹H or ¹³C NMR chemical shifts for this compound could be located. Such studies would typically involve Density Functional Theory (DFT) calculations to predict the magnetic shielding of each nucleus and correlate these theoretical values with experimental data.

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis

There are no available research articles that perform a Hirshfeld surface analysis on the crystal structure of this compound. This type of analysis is used to visualize and quantify intermolecular interactions within a crystal, such as hydrogen bonds and van der Waals contacts, by mapping properties like dnorm, di, and de onto the surface and generating 2D fingerprint plots.

Non-Covalent Interaction (NCI) Analysis

A Non-Covalent Interaction (NCI) analysis for this compound has not been reported in the scientific literature. NCI analysis is a computational method used to visualize weak, non-covalent interactions in real space, providing qualitative insights into the bonding and stability of molecular systems.

Advanced Theoretical Methodologies

Molecular Dynamics (MD) Simulations for Conformational Analysis

No studies utilizing Molecular Dynamics (MD) simulations to investigate the conformational landscape, stability, or intermolecular dynamics of this compound have been published. MD simulations would provide valuable information on the molecule's behavior over time in different environments.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical calculations of the Non-Linear Optical (NLO) properties, such as polarizability (α) and hyperpolarizabilities (β, γ), for this compound are not available in the literature. These studies are crucial for assessing a material's potential in photonic and optoelectronic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying structural features, known as molecular descriptors, and relating them to a measured biological endpoint, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This predictive capability makes QSAR an invaluable tool in rational drug design, allowing for the prioritization of synthetic efforts towards molecules with a higher probability of exhibiting desired biological effects.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide the design of new derivatives based on studies of structurally related compounds, such as substituted acetophenones. Research into the antibacterial activity of various acetophenone (B1666503) derivatives has identified several key molecular descriptors that influence their efficacy against both Gram-positive and Gram-negative bacteria. These descriptors fall into three main categories: spatial, electronic, and topological. nih.gov

A hypothetical QSAR model for designing analogues of this compound with potential antibacterial activity could be built upon these foundational principles. The goal would be to systematically modify the core structure and use computational methods to predict how these changes would affect the antibacterial potency.

Key Molecular Descriptors for Consideration:

A QSAR study for derivatives of this compound would involve the calculation of a wide range of molecular descriptors. Based on studies of similar compounds, the following descriptors would be of particular interest:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding interactions with biological targets. Examples include:

Dipole Moment: Influences polar interactions with the target protein.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: Relate to the molecule's ability to donate or accept electrons, which can be critical for reaction mechanisms and binding.

Partial Atomic Charges: Indicate the distribution of charge within the molecule, highlighting potential sites for electrostatic interactions. For instance, the electronegativity of the fluorine atom and the oxygen of the ethoxy group significantly influences the charge distribution on the phenyl ring.

Spatial (Steric) Descriptors: These relate to the three-dimensional size and shape of the molecule, which are critical for fitting into a biological target's binding site.

Principal Moments of Inertia: Describe the mass distribution and shape of the molecule.

Sterimol Parameters (L, B1, B5): Quantify the steric bulk of specific substituents.

Topological Descriptors (Connectivity Indices): These are numerical representations of the molecular structure, encoding information about branching, cyclicity, and atom connectivity.

Kappa Shape Indices: Describe various aspects of molecular shape.

Hypothetical QSAR-Guided Design Strategy:

A QSAR-driven design strategy for novel antibacterial agents based on the this compound scaffold would involve the following steps:

Lead Compound Analysis: The starting compound, this compound, would be computationally characterized to determine its baseline descriptor values.

Systematic Structural Modification: A series of virtual analogues would be created by systematically modifying different parts of the molecule:

Aryl Ring Substitution: Introducing various substituents (e.g., nitro, amino, chloro, bromo) at different positions on the phenyl ring to modulate electronic and steric properties.

Ethoxy Group Modification: Altering the length of the alkyl chain (e.g., methoxy (B1213986), propoxy) or replacing it with other functional groups (e.g., trifluoromethoxy) to explore the impact of hydrophobicity and steric bulk.

Acetyl Group Modification: Replacing the methyl group of the ethanone (B97240) moiety with larger alkyl or aryl groups to probe steric and hydrophobic interactions.

Descriptor Calculation: For each of the newly designed virtual compounds, the same set of molecular descriptors would be calculated.

Activity Prediction: A pre-existing or newly developed QSAR model correlating these descriptors with antibacterial activity (e.g., Minimum Inhibitory Concentration - MIC) would be used to predict the potency of the designed analogues.

Prioritization for Synthesis: Compounds with the most promising predicted activity would be prioritized for chemical synthesis and subsequent biological testing.

The following data tables illustrate the principles of a hypothetical QSAR-guided design approach.

Table 1: Commonly Employed Molecular Descriptors in QSAR Studies of Acetophenone Derivatives

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Governs polar interactions and solubility. |

| HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. | |

| Partial Charge on Carbonyl Carbon | Influences susceptibility to nucleophilic attack. | |

| Spatial | Molecular Volume | Determines steric fit within a binding pocket. |

| Sterimol L Parameter | Measures the length of a substituent. | |

| Sterimol B5 Parameter | Measures the maximum width of a substituent. | |

| Topological | Wiener Index | Reflects the overall branching of the molecule. |

| Kappa Shape Indices | Quantify different aspects of molecular shape. |

Table 2: Hypothetical Design of this compound Derivatives and Predicted Antibacterial Activity Based on a QSAR Model

| Compound ID | R1 Substituent (on Phenyl Ring) | R2 Substituent (on Acetyl Group) | Predicted MIC (µg/mL) | Key Descriptor Changes from Lead |

| Lead | H | -CH₃ | 128 | Baseline |

| Mod-1 | 5-NO₂ | -CH₃ | 32 | Increased LUMO energy, altered dipole moment |

| Mod-2 | 5-NH₂ | -CH₃ | 64 | Increased HOMO energy, potential for H-bonding |

| Mod-3 | H | -CH₂CH₃ | 256 | Increased molecular volume and hydrophobicity |

| Mod-4 | 5-Cl | -CH₃ | 64 | Altered electronic and steric properties |

| Mod-5 | 5-Br | -CH₃ | 32 | Increased polarizability and steric bulk |

Disclaimer: The predicted MIC values in Table 2 are purely illustrative and intended to demonstrate the application of QSAR principles. They are not based on an actual, validated QSAR model for this specific compound series.

By systematically exploring the chemical space around the lead compound, this compound, through the lens of QSAR, researchers can make more informed decisions in the design and development of new molecules with potentially enhanced biological activities. The iterative cycle of design, prediction, synthesis, and testing is the cornerstone of modern computer-aided drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.